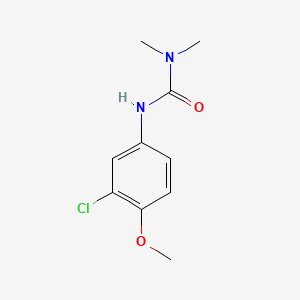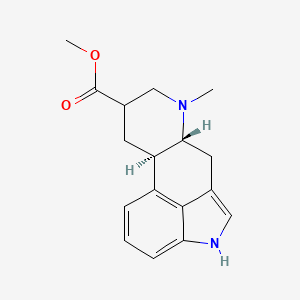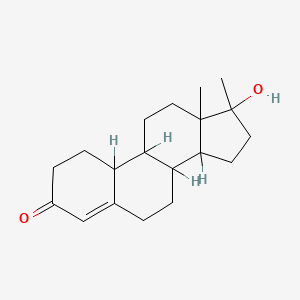
Metoxuron
Vue d'ensemble
Description
Metoxuron is a phenylurea herbicide widely used in agriculture to control grasses and broad-leaved weeds. It is known for its selective action, making it effective in protecting crops such as wheat, barley, and carrots. The chemical formula of this compound is C10H13ClN2O2 , and it has a molecular weight of 228.68 g/mol .
Mécanisme D'action
Target of Action
Metoxuron is a herbicide that primarily targets the photosystem II in plants . This system plays a crucial role in the light-dependent reactions of photosynthesis, where it is responsible for the photolysis of water and the transfer of electrons in the photosynthetic electron transport chain.
Mode of Action
This compound acts as a photosynthetic electron transport inhibitor at photosystem II . By inhibiting electron transport, this compound disrupts the plant’s ability to convert light energy into chemical energy during photosynthesis. This disruption leads to a cessation of essential metabolic processes, ultimately causing the death of the plant.
Biochemical Pathways
The primary biochemical pathway affected by this compound is photosynthesis . By inhibiting photosystem II, this compound disrupts the photosynthetic electron transport chain. This disruption prevents the conversion of light energy into chemical energy, which is crucial for the synthesis of ATP and NADPH. These molecules are essential for various metabolic processes in the plant, including the synthesis of carbohydrates, proteins, and lipids.
Result of Action
The result of this compound’s action is the death of the plant . By inhibiting photosystem II, this compound disrupts the plant’s ability to carry out photosynthesis, an essential process for the plant’s survival. This disruption leads to a cessation of vital metabolic processes, resulting in the plant’s death.
Analyse Biochimique
Biochemical Properties
Metoxuron functions as a photosystem-II inhibitor, disrupting the photosynthetic electron transport chain in plants . This inhibition occurs at the photosystem II complex, where this compound binds to the D1 protein, preventing the transfer of electrons from plastoquinone to the plastoquinone pool . This disruption leads to the cessation of ATP and NADPH production, ultimately causing plant death. This compound interacts with various biomolecules, including the D1 protein and other components of the photosynthetic apparatus .
Cellular Effects
This compound has significant effects on plant cells, particularly in the chloroplasts where photosynthesis occurs . By inhibiting photosystem II, this compound disrupts the normal function of the chloroplasts, leading to reduced photosynthetic efficiency and energy production . This inhibition affects cell signaling pathways related to energy metabolism and stress responses. Additionally, this compound can influence gene expression by altering the expression of genes involved in photosynthesis and stress responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the D1 protein in the photosystem II complex . This binding prevents the normal flow of electrons through the photosynthetic electron transport chain, leading to the accumulation of reactive oxygen species (ROS) and oxidative stress . The inhibition of electron transport also results in the disruption of ATP and NADPH synthesis, which are essential for various cellular processes . This compound’s action at the molecular level includes enzyme inhibition and changes in gene expression related to photosynthesis and stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time depending on its stability and degradation . This compound is known to undergo photolysis, which can increase its toxicity . Over time, the degradation products of this compound may also contribute to its overall impact on cellular function. Long-term exposure to this compound in in vitro and in vivo studies has shown persistent inhibition of photosynthesis and accumulation of oxidative stress markers .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages . At low doses, this compound may not exhibit significant toxic effects, but at higher doses, it can cause adverse effects such as oxidative stress and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity and adverse outcomes . High doses of this compound can result in significant toxic effects, including damage to vital organs and systems .
Metabolic Pathways
This compound is metabolized through various pathways involving enzymes such as cytochrome P450 . The metabolic pathways of this compound include hydroxylation, demethylation, and conjugation reactions . These metabolic processes can lead to the formation of both active and inactive metabolites, which may influence the overall toxicity and efficacy of this compound . The interaction of this compound with metabolic enzymes can also affect metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The distribution of this compound within plant tissues is influenced by its chemical properties and interactions with cellular components . This compound’s localization and accumulation in specific tissues can affect its overall activity and function .
Subcellular Localization
This compound is primarily localized in the chloroplasts, where it exerts its inhibitory effects on photosystem II . The subcellular localization of this compound is directed by its chemical structure and interactions with chloroplast-targeting signals . Post-translational modifications may also play a role in directing this compound to specific compartments within the chloroplasts . The localization of this compound within the chloroplasts is crucial for its activity as a photosystem-II inhibitor .
Méthodes De Préparation
Metoxuron can be synthesized through the reaction of 3-chloro-4-methoxyaniline with dimethylcarbamoyl chloride . The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate . The process involves the formation of an intermediate, which is then treated with formyl chloride to yield this compound .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Metoxuron undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using agents like in a sulfuric acid medium.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various derivatives.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to produce and .
Common reagents used in these reactions include sulfuric acid , sodium hydroxide , and potassium carbonate . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Metoxuron has several applications in scientific research:
Agriculture: Primarily used as a herbicide to control weeds in crops like wheat, barley, and carrots
Analytical Chemistry: Used as a reference standard in chromatographic techniques for the determination of pesticide residues in soil, water, and crops.
Environmental Studies: Research on the environmental fate and ecotoxicity of this compound helps in understanding its impact on ecosystems.
Comparaison Avec Des Composés Similaires
Metoxuron belongs to the class of phenylurea herbicides . Similar compounds include:
Diuron: Another phenylurea herbicide with a similar mechanism of action but different chemical structure.
Linuron: Used for controlling weeds in crops like soybeans and potatoes.
Monuron: Effective against a wide range of annual and perennial weeds.
Compared to these compounds, this compound is unique in its specific application to crops like wheat and barley and its particular chemical structure, which includes a 3-chloro-4-methoxyphenyl group .
Propriétés
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-1,1-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-13(2)10(14)12-7-4-5-9(15-3)8(11)6-7/h4-6H,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRNRYQBBJQVCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC(=C(C=C1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042158 | |
| Record name | Metoxuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19937-59-8 | |
| Record name | Metoxuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19937-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metoxuron [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019937598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metoxuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metoxuron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.470 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METOXURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y58EM37E76 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















